![molecular formula C3H2N4 B124247 3-Cyano-1,2,4-Triazole CAS No. 3641-10-9](/img/structure/B124247.png)
3-Cyano-1,2,4-Triazole
Overview
Description
3-Cyano-1,2,4-Triazole is a nitrogen-containing heterocyclic compound with a cyano group attached to the triazole ring
Mechanism of Action
Target of Action
3-Cyano-1,2,4-Triazole is a cyano substituted triazole that has inhibitory effects on cathepsin K . Cathepsin K is a protease enzyme that plays a crucial role in the degradation of proteins in the lysosome, particularly in the breakdown of collagen in bones. Inhibition of this enzyme can lead to a decrease in bone resorption, making it a potential target for the treatment of diseases like osteoporosis .
Mode of Action
The mode of action of this compound is primarily through its interaction with its target, cathepsin K. The compound’s cyano group and triazole ring allow it to form strong bonds with the enzyme, thereby inhibiting its activity . This interaction leads to a decrease in the breakdown of proteins in the lysosome, particularly collagen, which is crucial for bone structure .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the lysosomal protein degradation pathway. By inhibiting cathepsin K, the compound disrupts the normal breakdown of proteins in the lysosome. This disruption can lead to a decrease in bone resorption, which is the process where old bone tissue is broken down and removed .
Pharmacokinetics
Its metabolism and excretion would depend on various factors, including its chemical structure and the individual’s metabolic enzymes .
Result of Action
The primary result of the action of this compound is a decrease in bone resorption due to the inhibition of cathepsin K. This could potentially lead to an increase in bone density and a decrease in the risk of fractures, making it a potential therapeutic agent for diseases like osteoporosis .
Action Environment
The action of this compound is likely to be influenced by various environmental factors. For instance, the pH of the lysosome could affect the compound’s ability to inhibit cathepsin K. Additionally, factors such as the individual’s overall health, age, and genetic makeup could influence the compound’s efficacy and stability .
Biochemical Analysis
Biochemical Properties
3-Cyano-1,2,4-Triazole is known to interact with a variety of enzymes, proteins, and other biomolecules. It has been used in studies investigating the electrophilicity and reactivity of diverse nitrile-containing compounds
Molecular Mechanism
It is known that triazoles can accommodate a broad range of substituents (electrophiles and nucleophiles) around their core structures, which allows them to form diverse novel bioactive molecules . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 185-187°C and a boiling point of 300.0±25.0 °C .
Dosage Effects in Animal Models
It is known that triazole compounds have been associated with a range of biological activities, suggesting that different dosages could potentially have varying effects .
Metabolic Pathways
It is known that triazoles are commonly used in medicinal chemistry and are included in the class of antimicrobials .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-1,2,4-Triazole typically involves the conversion of 1,2,4-triazole-3-carboxamides to the corresponding 3-cyano-1,2,4-triazoles. This conversion can be achieved reliably in one step with high yields and without the need for elaborate purification . The reaction conditions often involve the use of specific reagents and catalysts to facilitate the transformation.
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. The process may include the use of continuous flow reactors and advanced purification techniques to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 3-Cyano-1,2,4-Triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the cyano group to other functional groups.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce amines or other derivatives.
Scientific Research Applications
3-Cyano-1,2,4-Triazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
1,2,3-Triazole: Another isomer of triazole with different chemical properties and applications.
1,2,4-Triazole: The parent compound of 3-Cyano-1,2,4-Triazole, used in various synthetic and biological applications.
5-Methyl-1H-benzotriazole: A related compound with distinct chemical and biological properties.
Uniqueness: this compound is unique due to the presence of the cyano group, which imparts specific reactivity and biological activity. This makes it a valuable compound in the synthesis of new molecules and the development of novel therapeutic agents .
Properties
IUPAC Name |
1H-1,2,4-triazole-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N4/c4-1-3-5-2-6-7-3/h2H,(H,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQHFZFTGHNVDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427509 | |
Record name | 3-Cyano-1,2,4-Triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3641-10-9 | |
Record name | 1H-1,2,4-Triazole-5-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3641-10-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Cyano-1,2,4-Triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-1,2,4-Triazole-5-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.650 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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